molecular formula C11H20N2O2 B15057507 tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B15057507
M. Wt: 212.29 g/mol
InChI Key: ODUCJWIZYUPUQF-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-aminocrotonate with a suitable diazabicyclo compound, followed by cyclization and purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often carried out in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating biochemical pathways and molecular interactions .

Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate stands out due to its unique methyl substitution, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-5-12-11(8,4)7-13/h8,12H,5-7H2,1-4H3

InChI Key

ODUCJWIZYUPUQF-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1CN2)C(=O)OC(C)(C)C

Origin of Product

United States

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